molecular formula C10H13NS B8711342 2-(Thiolan-2-yl)aniline CAS No. 50461-36-4

2-(Thiolan-2-yl)aniline

Cat. No.: B8711342
CAS No.: 50461-36-4
M. Wt: 179.28 g/mol
InChI Key: BJHHEINMTYUQTA-UHFFFAOYSA-N
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Description

2-(Thiolan-2-yl)aniline is a useful research compound. Its molecular formula is C10H13NS and its molecular weight is 179.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

50461-36-4

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

2-(thiolan-2-yl)aniline

InChI

InChI=1S/C10H13NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10H,3,6-7,11H2

InChI Key

BJHHEINMTYUQTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vigorously stirred solution of 10.0 grams (0.11 mole) of aniline in 200 ml. of methylene chloride cooled to -78° C. under nitrogen were added by means of a jacketed constant pressure additional funnel 11.7 grams (0.11 mole) of tert.-butyl hypochlorite also cooled to -78° C. This solution was stirred for 10 minutes. The funnel was rinsed with a few ml. of cold methylene chloride and 44 ml. (ca. 5 equivalents) of tetrahydrothiophene was cooled to -78° C., added dropwise to the reaction mixture, and stirred for three hours. In 50 ml. of methanol, 7.0 grams (0.13 mole, 1.2 equivalents) of sodium methoxide were placed in the funnel, cooled, and added quickly to the reaction mixture. The dry-ice/acetone cooling bath was removed and the solution stirred for 2 hours. The reaction was quenched by the addition of 100 ml. of water, the heterogeneous mixture separated, the aqueous layer was extracted two times with 100-ml. portions of methylene chloride. The combined organic layers were washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered. The solvent was removed in vacuo to produce a dark red oil. Fractional distillation of the oil gave 5.03 grams (0.054 mole) of aniline and 6.11 grams (0.034 mole) of 2-(2-tetrahydrothienyl)aniline for a 31% yield based on starting material and a 64% yield based on unrecovered starting material: b.p. 130°-134° C. (0.19 mm), ND26.8 1.6258, IR (neat) 2.92, 3.36, 6.12, 6.70, and 13.40μ, NMR (CCl4)T 7.82 (4H, m), 6.99 (2H, m) 6.06 (2H, s), 5.52 (2H, t), 3.20 (4H, m).
Quantity
10 g
Type
reactant
Reaction Step One
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11.7 g
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
7 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

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